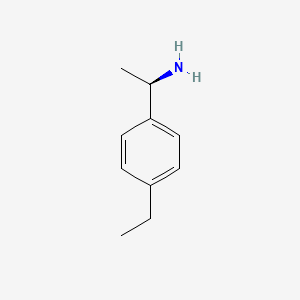

(1R)-1-(4-ethylphenyl)ethanamine

Description

Significance of Chiral Amines as Stereogenic Units

A stereogenic center, often a carbon atom bonded to four different groups, is the source of a molecule's chirality. fiveable.melibretexts.org Chiral amines themselves contain at least one such center, making them inherently chiral. fiveable.melibretexts.orgmsu.edu This intrinsic chirality is the key to their power in asymmetric synthesis. They can be used to separate a racemic mixture (a 50:50 mixture of both enantiomers) of another compound through a process called resolution. sigmaaldrich.comtcichemicals.com This is achieved by reacting the chiral amine with the racemate to form a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization. tcichemicals.comresearchgate.netgoogle.com

Furthermore, chiral amines can be temporarily incorporated into a non-chiral molecule to guide the formation of a new stereocenter in a subsequent reaction. In this role, they are known as chiral auxiliaries. After the desired stereochemistry is established, the auxiliary can be cleaved off, having served its purpose of inducing chirality. tcichemicals.comnih.gov Chiral amines also function as powerful organocatalysts, directly facilitating stereoselective reactions without being consumed in the process. psu.eduacs.orgsioc-journal.cn

Academic Context of (1R)-1-(4-ethylphenyl)ethanamine within Chiral Synthesis

Within the diverse family of chiral amines, this compound holds a specific and valuable position. Its structure, featuring a stereogenic center alpha to the amino group and an ethyl-substituted phenyl ring, makes it a useful resolving agent and a precursor for the synthesis of more complex chiral ligands and catalysts. chemicalbook.com Research has demonstrated its application in the resolution of racemic acids and as a building block for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. researchgate.net

The ethyl group on the phenyl ring can influence the steric and electronic properties of the molecule, which in turn can affect the efficiency and selectivity of the resolution or catalytic process. The academic interest in this compound lies in understanding these structure-activity relationships and exploring its potential in the development of novel stereoselective synthetic methodologies. Its utility is often compared and contrasted with other structurally similar chiral amines, such as (R)-(+)-1-(4-methoxyphenyl)ethylamine, to elucidate the subtle effects of substituent changes on the outcome of asymmetric transformations. ontosight.ai

Detailed Research Findings

The practical application of this compound and similar chiral amines is a subject of ongoing research. For instance, studies on the resolution of racemic compounds often involve a systematic investigation of different resolving agents, solvents, and temperature conditions to optimize the separation of enantiomers. The efficiency of such a resolution is typically quantified by the diastereomeric excess (d.e.) of the crystallized salt and the enantiomeric excess (e.e.) of the target enantiomer after liberation from the salt.

| Resolving Agent | Racemic Compound | Solvent | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| (S)-Mandelic acid | 1-Phenyl-2-(4-methylphenyl)ethylamine | 74% (w/w) aqueous ethanol (B145695) | 96% | Not specified |

| (R,R)-4-Chlorotartranilic acid | 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Methanol | High | High |

| (S)-N-(p-toluenesulfonyl)phenylalanine | rac-α-PEA | Tetrahydropyran (THP) | Not specified | Not specified |

Similarly, in the realm of asymmetric catalysis, the performance of catalysts derived from chiral amines is meticulously evaluated. Key metrics include the yield of the desired product and its enantiomeric excess, which indicates the degree of stereocontrol exerted by the catalyst.

| Catalyst System | Reaction Type | Substrate | Product Yield | Enantiomeric Excess (e.e.) |

| Copper(I)/(R,RP)-TANIAPHOS | α-Addition of ketimine to aldimine | Ketimine 1a and N-Boc-aldimine 2a | High | 96% |

| Candida antarctica lipase (B570770) B | Kinetic resolution by acylation | rac-α-PEA | Good | ≥ 95% |

| Transaminase/amino acid oxidase | Asymmetric amination | Substituted acetophenones | Not specified | >99% |

These data tables, compiled from various research endeavors, highlight the empirical nature of developing stereoselective synthetic methods and underscore the importance of chiral amines like this compound in achieving high levels of stereochemical purity. researchgate.netgoogle.comnih.govnih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-ethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXXYSXDJUIPMZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r 1 4 Ethylphenyl Ethanamine

Stereoselective Synthesis Approaches to Chiral Ethanamine Derivatives

The direct synthesis of the desired (R)-enantiomer of 1-(4-ethylphenyl)ethanamine (B116099) is highly sought after to maximize efficiency and minimize waste. This has spurred the development of various stereoselective techniques.

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation represents a highly efficient and atom-economical method for producing chiral amines from prochiral ketones. nih.gov This process involves the reduction of a ketone, in this case, 4-ethylacetophenone, using hydrogen gas and a chiral catalyst. The catalyst, typically a transition metal like ruthenium or rhodium complexed with a chiral ligand, creates a three-dimensional environment that favors the formation of one enantiomer over the other. nih.govyoutube.com

The choice of ligand is crucial for achieving high enantioselectivity. For instance, ruthenium catalysts paired with chiral diphosphine ligands, such as BINAP, have shown considerable success in similar hydrogenations. nih.gov The precise reaction conditions, including temperature, pressure, and solvent, are optimized to maximize both the conversion of the starting material and the enantiomeric excess (ee) of the desired product.

Table 1: Asymmetric Catalytic Hydrogenation Examples This table is interactive. Click on the headers to sort.

| Catalyst System | Ligand | Substrate | Product | Enantiomeric Excess (ee) | Conversion (%) |

|---|---|---|---|---|---|

| Ruthenium-based | Chiral Diphosphine | 4-ethylacetophenone | (1R)-1-(4-ethylphenyl)ethanamine | High | High |

Enzymatic Biocatalytic Pathways for Enantioselective Production

Biocatalysis has emerged as a powerful and environmentally friendly approach for synthesizing chiral compounds. Enzymes, as natural catalysts, often exhibit exceptional levels of stereoselectivity. For the production of this compound, transaminases (TAs) are particularly effective. These enzymes facilitate the transfer of an amino group from a donor molecule to 4-ethylacetophenone, yielding the chiral amine. nih.gov

The inherent chirality of the enzyme's active site directs the reaction to produce predominantly one enantiomer. nih.gov Significant research has been dedicated to discovering and engineering transaminases with improved stability, substrate scope, and selectivity. For example, vanillyl alcohol oxidase has been used for the enantioselective hydroxylation of 4-ethylphenol (B45693) to produce (R)-1-(4'-hydroxyphenyl)ethanol, a structurally related compound. wur.nl This highlights the potential of enzymatic methods for creating chiral centers with high precision.

Table 2: Enzymatic Synthesis of Chiral Amines This table is interactive. Click on the headers to sort.

| Enzyme Type | Substrate | Product | Key Advantage |

|---|---|---|---|

| Transaminase (TA) | Ketone | Chiral Amine | High enantioselectivity nih.gov |

| Vanillyl Alcohol Oxidase | 4-ethylphenol | (R)-1-(4'-hydroxyphenyl)ethanol | Enantioselective hydroxylation wur.nl |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate molecule to guide a stereoselective reaction. wikipedia.org Once the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. While this method can be highly effective, it is generally less atom-economical than catalytic approaches because the auxiliary is used in stoichiometric amounts.

A common strategy involves reacting the starting ketone with a chiral auxiliary, such as pseudoephedrine, to form a diastereomeric intermediate. harvard.edu The subsequent reaction, for example, an alkylation, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to provide the desired chiral product. wikipedia.orgharvard.edu

Enantiomeric Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture (a 1:1 mixture of both enantiomers), a resolution step is required to isolate the desired enantiomer.

Diastereomeric Salt Crystallization for Enantiomeric Enrichment

A classic and widely used industrial method for separating enantiomers is diastereomeric salt crystallization. researchgate.net This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. researchgate.net

By carefully selecting the resolving agent (e.g., tartaric acid derivatives) and the crystallization solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. researchgate.netgoogle.comgavinpublishers.com This salt is then collected, and the chiral amine is liberated by treatment with a base. The resolving agent can often be recovered and reused. google.com

Table 3: Common Resolving Agents for Amines This table is interactive. Click on the headers to sort.

| Resolving Agent | Principle | Key Consideration |

|---|---|---|

| Tartaric Acid Derivatives | Formation of diastereomeric salts with different solubilities google.com | Selection of appropriate solvent system researchgate.netgavinpublishers.com |

| Mandelic Acid | Forms diastereomeric salts | Difference in crystal lattice energy |

Chiral Chromatography (Preparative HPLC, SFC) for Enantiomer Separation

Chiral chromatography is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The CSP interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus enabling their separation. sigmaaldrich.com

For preparative applications, both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly common and effective for separating a wide range of chiral compounds, including amines. researchgate.net SFC is often favored as a "greener" technique because it primarily uses supercritical CO2 as the mobile phase, which reduces the use of organic solvents. researchgate.net

Table 4: Chiral Chromatography Techniques This table is interactive. Click on the headers to sort.

| Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase Example | Advantage |

|---|---|---|---|

| Preparative HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane (B92381)/Ethanol (B145695) with additive researchgate.net | High resolution and versatility |

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Aqueous Medium Approaches

The vast majority of chemical reactions are conducted in solvents, which often account for the largest proportion of mass in a process and contribute significantly to waste and environmental impact. Consequently, a primary goal of green chemistry is to reduce or eliminate solvent use.

Solvent-free synthesis, also known as neat or solid-state reaction, offers a powerful alternative. nih.gov By eliminating the solvent, this approach simplifies product purification, reduces waste disposal costs, and can often lead to shorter reaction times and higher yields due to increased reactant concentration. nih.gov For the synthesis of amines, solvent-free methods like the A3 and KA2 coupling reactions for propargylamines have been reviewed as environmentally relevant approaches. nih.gov While specific solvent-free methods for this compound are not extensively detailed in current literature, the principles are applicable. For instance, the direct reductive amination of 4-ethylacetophenone could potentially be carried out under solvent-free conditions, perhaps using a solid-supported catalyst. Another approach involves the use of ionic liquids, which can act as both catalyst and reaction medium, often in solventless conditions. unive.it

Aqueous medium synthesis presents another green alternative, utilizing water as a safe, non-flammable, and inexpensive solvent. While organic compounds often have limited solubility in water, this can sometimes be overcome through the use of phase-transfer catalysts or by running the reaction at elevated temperatures. In the synthesis of structurally similar compounds like (S)-(-)-1-(4-methoxyphenyl) ethylamine, water has been employed as a solvent in certain steps, such as the basification of a hydrochloride salt to yield the free amine. google.com This indicates the feasibility of incorporating aqueous steps in the work-up and purification stages of this compound synthesis, reducing reliance on volatile organic compounds (VOCs).

| Feature | Conventional Synthesis (in Organic Solvents) | Solvent-Free / Aqueous Medium Approach |

| Solvent Usage | High (e.g., Toluene, Methanol, THF) | None or Water |

| Environmental Impact | Air and water pollution from VOCs | Significantly reduced environmental footprint |

| Process Safety | Risks associated with flammable, toxic solvents | Enhanced safety (non-flammable water, no solvent) |

| Purification | Often requires extraction and distillation | Simplified; may involve simple filtration or decantation |

| Cost | High costs for solvent purchase and disposal | Lower costs due to elimination or use of inexpensive water |

Atom Economy and Reaction Efficiency Considerations

Beyond the choice of solvent, the intrinsic efficiency of a chemical reaction is a cornerstone of green chemistry. This is quantified by concepts such as atom economy and reaction efficiency.

Atom Economy , a concept developed by Barry Trost, measures how efficiently reactant atoms are incorporated into the desired final product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scranton.eduscribd.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

Reactions with high atom economy, such as addition and rearrangement reactions which can theoretically achieve 100% atom economy, are considered "greener" as they generate minimal or no byproducts. scranton.edu In contrast, substitution and elimination reactions often have poor atom economy. scribd.com

For the synthesis of this compound, a common route is the catalytic reductive amination of 4-ethylacetophenone. This reaction, in its ideal form, involves the ketone, an ammonia (B1221849) source, and a reducing agent like hydrogen gas.

C₁₀H₁₂O (4-ethylacetophenone) + NH₃ (Ammonia) + H₂ (Hydrogen) → C₁₀H₁₅N (this compound) + H₂O (Water)

The atom economy for this transformation can be calculated as follows:

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 4-ethylacetophenone | C₁₀H₁₂O | 148.20 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| Total Reactant MW | 167.25 | ||

| This compound | C₁₀H₁₅N | 149.23 sigmaaldrich.com | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation: % Atom Economy = (149.23 / 167.25) x 100 = 89.2%

This high theoretical atom economy indicates that the reductive amination pathway is an efficient route from a green chemistry perspective.

Reaction Efficiency is a broader term that encompasses not just atom economy but also the chemical yield, reaction conditions, and the environmental impact of byproducts. The percentage yield, which compares the actual amount of product isolated to the theoretical maximum, is a traditional measure of efficiency. scranton.edu However, a high-yielding reaction can still be inefficient if it has low atom economy and generates significant waste.

A more holistic metric is the E-Factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. researchgate.net A lower E-factor signifies a greener process. For the ideal reductive amination shown above, the only byproduct is water. If the reaction goes to completion, the E-Factor would be calculated as:

E-Factor = Mass of Waste (Water) / Mass of Product = 18.02 / 149.23 ≈ 0.12

This extremely low E-factor highlights the green potential of this synthetic route. Achieving high reaction efficiency in practice requires optimizing reaction conditions to maximize yield and selectivity, thereby minimizing waste and aligning with the principles of green chemistry.

Analytical and Spectroscopic Methodologies for Stereochemical Elucidation of 1r 1 4 Ethylphenyl Ethanamine

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are indispensable for quantifying the enantiomeric excess (e.e.) of chiral compounds. These techniques rely on the differential interaction of enantiomers with a chiral environment, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioseparation of a wide array of chiral molecules, including amines like (1R)-1-(4-ethylphenyl)ethanamine. sigmaaldrich.comuni-muenchen.de The development of a successful chiral HPLC method is a systematic process involving the screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution of the enantiomers. sigmaaldrich.comdujps.com

CSPs are the heart of chiral HPLC, inducing different interaction strengths for the two enantiomers. sigmaaldrich.com These phases can be based on a variety of chiral selectors, such as polysaccharides (cellulose and amylose (B160209) derivatives), macrocyclic glycopeptides, proteins, and cyclodextrins. sigmaaldrich.comsigmaaldrich.com For primary amines like this compound, crown ether and cyclofructan-based CSPs can be particularly effective due to their ability to form inclusion complexes and engage in hydrogen bonding. nih.gov

The mobile phase composition plays a crucial role in modulating the enantioselective interactions. sigmaaldrich.com A typical method development strategy involves screening a set of generic mobile phases, often in normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.com For instance, a normal-phase system might consist of hexane (B92381) with an alcohol modifier like ethanol (B145695) or isopropanol, while a reversed-phase system would use aqueous buffers with acetonitrile (B52724) or methanol. dujps.comresearchgate.net The addition of small amounts of additives, such as acids (e.g., acetic acid) or bases (e.g., triethylamine), can significantly influence peak shape and resolution by modifying the ionization state of the amine and interacting with the CSP. sigmaaldrich.com

The process of method development is often iterative. Initial screening on a selection of broad-applicability CSPs with a set of standard mobile phases helps to identify promising conditions. sigmaaldrich.com Subsequent optimization may involve fine-tuning the mobile phase composition, flow rate, and column temperature to maximize the resolution factor (Rs) between the enantiomeric peaks. A well-developed method will exhibit baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric excess. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Amine Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel® OD-H) | Amylose-based (e.g., Chiralpak® AD-H) | Crown Ether-based (e.g., CROWNPAK® CR(+)) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Methanol/0.1% Trifluoroacetic Acid | Aqueous Perchloric Acid (pH 2.0)/Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |

| Detection | UV at 220 nm | UV at 254 nm | UV at 210 nm |

| Column Temperature | 25 °C | 30 °C | 20 °C |

This table presents hypothetical yet representative conditions often employed in the chiral separation of amines and is for illustrative purposes.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) offers a powerful alternative for the enantiomeric separation of volatile chiral compounds. nih.gov For amines like 1-(4-ethylphenyl)ethanamine (B116099), derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents include acylating reagents (e.g., trifluoroacetic anhydride) or silylating agents.

The separation is achieved on capillary columns coated with a chiral stationary phase (CSP). uni-muenchen.de Cyclodextrin (B1172386) derivatives are among the most widely used CSPs in chiral GC due to their versatility and high enantioselectivity for a broad range of compounds. nih.gov The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin cavity. The stability of these complexes differs for each enantiomer, leading to different retention times. uni-muenchen.de

The development of a chiral GC method involves selecting an appropriate CSP and optimizing the temperature program. The choice of CSP depends on the specific analyte and its derivative. The temperature program, which controls the rate of temperature increase in the GC oven, is optimized to achieve a balance between resolution and analysis time. uni-muenchen.de GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, as it provides not only the enantiomeric ratio but also mass spectral data for unambiguous peak identification. uni-muenchen.de

Spectroscopic Approaches for Stereochemical Assignment

While chromatographic techniques excel at determining enantiomeric purity, spectroscopic methods are essential for assigning the absolute configuration (R or S) of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for structural elucidation. In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. libretexts.org One approach is the use of chiral shift reagents (CSRs), which are typically paramagnetic lanthanide complexes (e.g., complexes of Europium or Praseodymium with chiral ligands). libretexts.orgnih.gov

When a CSR is added to a solution of a racemic or enantiomerically enriched amine, it forms rapidly exchanging diastereomeric complexes with the enantiomers. nih.gov The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the protons in the amine that are in proximity to the complexation site. Because the spatial arrangement of the atoms in the two diastereomeric complexes is different, the magnitude of the induced shift will be different for the corresponding protons in each enantiomer. This results in the splitting of signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio by integration. libretexts.org While effective for determining enantiomeric purity, assigning the absolute configuration based on the direction of the shift often relies on empirical models and can be less definitive than other methods. nih.govfrontiersin.org

Another NMR-based strategy involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). frontiersin.org The chiral amine is covalently reacted with the CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences, particularly of the protons near the newly formed amide bond, can be used to deduce the absolute configuration based on established models of the diastereomers' preferred conformations. frontiersin.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.govrsc.orgnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. For a pair of enantiomers, the VCD spectra are mirror images of each other, equal in intensity but opposite in sign. nih.gov The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the theoretical spectrum calculated for the R-configuration using quantum mechanical methods, such as Density Functional Theory (DFT). nih.govwikipedia.org A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. youtube.com

Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum, probing electronic transitions. nih.govresearchgate.net The ECD spectrum is also characteristic of the absolute configuration of a chiral molecule. nih.gov The experimental ECD spectrum of the amine is compared with the spectrum predicted by time-dependent DFT (TD-DFT) calculations for a known configuration (e.g., R). researchgate.netnih.gov Agreement between the experimental and calculated spectra confirms the absolute configuration. ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis range. researchgate.net

Table 2: Comparison of VCD and ECD for Absolute Configuration Determination

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (IR) | Ultraviolet-Visible (UV-Vis) |

| Transitions Probed | Vibrational | Electronic |

| Applicability | Applicable to most chiral molecules, as most have vibrational transitions. wikipedia.orgnih.gov | Requires the presence of a chromophore that absorbs in the UV-Vis region. researchgate.netresearchgate.net |

| Methodology | Comparison of experimental spectrum with DFT-calculated spectrum. nih.govyoutube.com | Comparison of experimental spectrum with TD-DFT calculated spectrum. researchgate.netnih.gov |

| Key Advantage | Provides rich structural information from the entire molecule's vibrational modes. wikipedia.org | Can be very sensitive for compounds with strong electronic transitions. |

X-ray Crystallography of Chiral Amine Salts or Derivatives

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. researchgate.netnih.gov For a liquid amine like this compound, or for a compound that does not readily form high-quality crystals, derivatization to form a crystalline salt is a common strategy. researchgate.net

This is often achieved by reacting the amine with a chiral acid of known absolute configuration to form a diastereomeric salt. The resulting salt, having a defined crystal lattice, can then be analyzed by single-crystal X-ray diffraction. The known configuration of the chiral acid acts as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the amine component within the crystal structure. rsc.org

Alternatively, if the molecule contains a heavy atom (typically heavier than oxygen), the absolute configuration can be determined directly from the diffraction data through the phenomenon of anomalous dispersion (the Bijvoet method). researchgate.netresearchgate.net The Flack parameter, derived from the analysis of Bijvoet pairs in the diffraction data, is a key indicator of the correct absolute structure. nih.govchem-soc.si A value close to zero for the correct enantiomeric model confirms the assignment. rsc.org

Theoretical and Computational Studies of 1r 1 4 Ethylphenyl Ethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, providing insights into their stability and reactivity. A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For (1R)-1-(4-ethylphenyl)ethanamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO would likely be distributed over the aromatic ring's anti-bonding orbitals. The ethyl substituent at the para position would have a modest electron-donating effect, slightly raising the HOMO energy level compared to the unsubstituted (1R)-1-phenylethanamine.

Illustrative DFT Data for a Phenylethylamine Derivative

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.215 | -5.85 |

| LUMO Energy | 0.032 | 0.87 |

| HOMO-LUMO Gap | 0.247 | 6.72 |

This table presents hypothetical DFT data for a phenylethylamine derivative, calculated at the B3LYP/6-31G(d) level of theory, to illustrate typical values.

Computational Prediction of Stereoselectivity in Reactions

Computational chemistry is invaluable for predicting and explaining the stereoselectivity of chemical reactions. For a chiral amine like this compound, this is particularly relevant in reactions where it is used as a chiral auxiliary or a reactant in asymmetric synthesis.

By calculating the transition state energies for the formation of different stereoisomers, chemists can predict which product is likely to be favored. Lower transition state energy corresponds to a faster reaction rate. For example, in the acylation of the amine, two diastereomeric transition states can be modeled. The steric and electronic interactions within each transition state structure will determine their relative energies. The ethyl group on the phenyl ring and the methyl group at the stereocenter of this compound would play a crucial role in dictating the facial selectivity of an incoming reagent.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. It is particularly useful for studying the three-dimensional shapes of molecules and their dynamic behavior.

Energy Minimization and Conformational Landscape Mapping

This compound is a flexible molecule with several rotatable bonds. This flexibility means it can exist in numerous conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape that connects them.

This process typically begins with a systematic search of the conformational space by rotating the key dihedral angles, such as the C-C bond of the ethyl side chain and the C-N bond of the amine group. For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum. The resulting collection of stable conformers and their relative energies provides a picture of the molecule's preferred shapes. Studies on related phenylethylamines have shown that the most stable conformations often feature a gauche arrangement of the alkyl-amine chain, stabilized by a weak N-H•••π interaction between the amine group and the aromatic ring. researchgate.netrsc.org

Illustrative Conformational Energy Data

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Gauche) | 65° | 0.00 | 60 |

| 2 (Anti) | 180° | 1.20 | 30 |

| 3 (Gauche) | -70° | 2.50 | 10 |

This table presents hypothetical relative energies and populations for the major conformers of a phenylethylamine derivative, illustrating the typical energy differences found.

Docking Studies with Enzymes or Receptors (Conceptual, without biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a conceptual framework, docking studies can be used to explore how this compound might interact with the active site of an enzyme or a receptor.

This is particularly relevant in the context of its use as a resolving agent or in biocatalysis. For example, one could perform docking simulations of the R and S enantiomers of 1-(4-ethylphenyl)ethanamine (B116099) into the active site of an enzyme like a lipase (B570770), which is often used for the kinetic resolution of chiral amines. The docking scores and the predicted binding poses would provide insights into the molecular basis of the enzyme's enantioselectivity. The enantiomer that forms a more stable complex (i.e., has a better docking score) would be expected to react faster, leading to its separation from the other enantiomer. The interactions would typically involve hydrogen bonds from the amine group to polar residues in the active site and hydrophobic interactions of the ethylphenyl group.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be used to map out the entire pathway of a chemical reaction, from reactants to products, via the transition state. This provides a detailed, step-by-step understanding of the reaction mechanism.

For reactions involving this compound, such as its synthesis via reductive amination of 4-ethylacetophenone, computational studies can clarify the mechanism. The reaction would likely proceed through the formation of an imine intermediate, followed by reduction. DFT calculations can be used to model the potential energy surface of this reaction. This would involve locating the structures and energies of the reactants, the imine intermediate, the transition state for the reduction step, and the final product.

By analyzing the geometries of the transition states, one can understand the origins of stereoselectivity. For instance, in an asymmetric reduction, the chiral catalyst would create a chiral environment around the imine, favoring the approach of the reducing agent from one face over the other. The calculated energy difference between the two diastereomeric transition states would allow for a quantitative prediction of the enantiomeric excess of the product.

Transition State Analysis for Stereoselective Pathways

The stereoselectivity of a chemical reaction is determined by the relative energies of the transition states leading to the different stereoisomers. A lower energy transition state corresponds to a faster reaction rate, thus favoring the formation of the corresponding stereoisomer. For the synthesis of this compound, a critical step would involve the creation of the chiral center at the carbon atom bearing the amino group.

A hypothetical transition state analysis for a stereoselective pathway, such as the asymmetric reductive amination of 4-ethylacetophenone, would involve the modeling of the approach of a hydride source to the prochiral imine intermediate. The calculations would aim to identify the specific geometric arrangements of the reactants and any chiral catalyst or auxiliary that lead to the preferential formation of the (R)-enantiomer.

Hypothetical Transition State Energy Data for a Stereoselective Reaction

| Transition State | Pathway | Relative Energy (kcal/mol) |

| TS-R | Formation of (R)-enantiomer | 0.0 |

| TS-S | Formation of (S)-enantiomer | Data not available |

This table represents a hypothetical scenario. Currently, there is no published data on the transition state energies for the synthesis of this compound.

Solvent Effects on Reaction Stereochemistry

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. Solvents can influence the stability of reactants, transition states, and products through various interactions, including polarity, hydrogen bonding, and steric effects. In the context of synthesizing this compound, the solvent could play a crucial role in the solvation of the transition state assembly, potentially favoring one stereoisomeric pathway over another.

Computational studies can model these solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. Such studies would provide a quantitative understanding of how different solvents might alter the energy difference between the diastereomeric transition states, thereby affecting the enantiomeric excess of the final product.

Hypothetical Influence of Solvent on Enantiomeric Excess

| Solvent | Dielectric Constant | Predicted Enantiomeric Excess (% ee of (R)-isomer) |

| Toluene | 2.4 | Data not available |

| Tetrahydrofuran (THF) | 7.6 | Data not available |

| Methanol | 33.0 | Data not available |

This table illustrates the type of data that would be generated from a computational study on solvent effects. At present, no such specific data exists for the synthesis of this compound.

Advanced Research Directions and Future Perspectives

Development of Novel Biocatalytic Systems for Amine Synthesis

The stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of (1R)-1-(4-ethylphenyl)ethanamine, the focus has been on the use of transaminases (TAs), enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.

Recent research has centered on the discovery and engineering of novel transaminases with improved activity, stability, and substrate specificity for the asymmetric synthesis of this compound from the prochiral ketone 4-ethylacetophenone. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are being employed to tailor transaminases for this specific transformation. frontiersin.org These efforts aim to overcome the limitations of wild-type enzymes, such as low activity towards non-natural substrates and unfavorable reaction equilibria. researchgate.net Engineered transaminases can exhibit significantly enhanced performance, leading to higher yields and enantiomeric excess of the desired (R)-enantiomer.

One promising approach involves the use of ω-transaminases, which have a broader substrate scope compared to other transaminase families. google.com By creating and screening libraries of ω-transaminase variants, researchers can identify biocatalysts with optimized properties for the production of this compound. The development of high-throughput screening methods is crucial for rapidly identifying improved enzyme variants. researchgate.net

The immobilization of these novel biocatalysts onto solid supports is another key area of development. nih.gov Immobilization can enhance enzyme stability and allow for their reuse, which is critical for creating economically viable and sustainable industrial processes.

Exploration of this compound in Flow Chemistry Systems

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. The application of flow chemistry to the synthesis of this compound, particularly in combination with biocatalysis, is a significant area of future research.

The integration of immobilized transaminases into packed-bed reactors within a continuous flow setup allows for the continuous production of the chiral amine. This approach can lead to higher productivity and easier product isolation compared to traditional batch processes. nih.gov Researchers are exploring various reactor designs and operating conditions to optimize the efficiency of these continuous biocatalytic systems.

Furthermore, flow chemistry enables the seamless integration of multiple reaction and purification steps. For the synthesis of this compound, a flow process could be designed to include the enzymatic transamination followed by in-line separation and purification, leading to a streamlined and highly efficient manufacturing process. The development of such integrated flow systems is a key goal for the future of chiral amine production.

Integration with Machine Learning for Reaction Optimization and Prediction

The vast and complex nature of chemical reaction space presents a significant challenge for the rapid optimization of synthetic processes. Machine learning (ML) is increasingly being used to navigate this complexity and accelerate the development of efficient and robust synthetic methods. engineering.org.cn In the context of this compound synthesis, ML algorithms can be trained on experimental data to build predictive models for reaction outcomes.

These models can predict key performance indicators such as yield and enantioselectivity based on a variety of reaction parameters, including temperature, substrate concentrations, catalyst loading, and solvent. nih.gov By using these predictive models, researchers can identify optimal reaction conditions with significantly fewer experiments, saving time and resources. nih.gov

For the biocatalytic synthesis of this compound, machine learning can be employed to guide the protein engineering of transaminases. By analyzing the relationships between enzyme sequence, structure, and catalytic performance, ML models can predict mutations that are likely to enhance the desired properties of the enzyme. This data-driven approach to enzyme evolution has the potential to dramatically accelerate the development of highly efficient biocatalysts.

The table below illustrates a hypothetical dataset that could be used to train a machine learning model for the optimization of the transaminase-catalyzed synthesis of this compound.

| Transaminase Variant | Substrate Concentration (mM) | Temperature (°C) | pH | Yield (%) | Enantiomeric Excess (%) |

| WT | 50 | 30 | 7.5 | 45 | 92 |

| Variant 1 | 50 | 35 | 8.0 | 65 | 98 |

| Variant 2 | 75 | 30 | 7.5 | 55 | 95 |

| Variant 3 | 75 | 35 | 8.0 | 80 | >99 |

Expansion of Catalytic Applications Beyond Traditional Organic Synthesis

While this compound is primarily known as a chiral building block, its inherent chirality and the presence of a primary amine group make it a candidate for use as a catalyst itself. Chiral primary amines have been shown to be effective organocatalysts in a variety of asymmetric transformations.

Future research may explore the use of this compound and its derivatives as organocatalysts for reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. The ethylphenyl group can be further functionalized to tune the steric and electronic properties of the catalyst, potentially leading to high levels of stereocontrol in these reactions.

Furthermore, this compound can serve as a chiral resolving agent for the separation of racemic mixtures of other compounds. Its ability to form diastereomeric salts with acidic compounds can be exploited in classical resolution processes. The development of more efficient and scalable resolution protocols using this amine is an area of ongoing interest.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1R)-1-(4-ethylphenyl)ethanamine while minimizing racemization?

- Methodological Answer : To reduce racemization during synthesis, employ chiral auxiliaries or asymmetric catalytic methods. For example, amide coupling reactions with enantiopure amines (e.g., (1R)-1-(4-chlorophenyl)ethanamine) under inert atmospheres can preserve stereochemistry . Use polar aprotic solvents (e.g., DMF) and low temperatures to suppress side reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer : Combine -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish enantiomers. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical confirmation . High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular structure and functional groups.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for similar aromatic amines (e.g., R-(+)-1-(naphthyl)ethylamine): use fume hoods, nitrile gloves, and eye protection. Avoid prolonged skin contact due to potential toxicity . Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational methods validate the electronic and steric effects of the 4-ethylphenyl substituent in this compound?

- Methodological Answer : Perform density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze substituent effects on electron density and steric hindrance. Compare with experimental data (e.g., X-ray bond angles, NMR coupling constants) to assess accuracy . Use molecular docking simulations to predict interactions with biological targets (e.g., enzymes in antiviral pathways) .

Q. What strategies resolve contradictions in reported synthetic yields of derivatives like (1R)-1-(4-methylsulfonylphenyl)ethanamine?

- Methodological Answer : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity) and use design-of-experiments (DoE) frameworks. Cross-reference with analogous syntheses (e.g., (1R)-1-(3-methoxyphenyl)ethanamine) to identify trends . Validate reproducibility via independent replication in multiple labs.

Q. How can enantiomeric purity be maintained during scale-up of this compound for pharmacological studies?

- Methodological Answer : Implement continuous-flow reactors with immobilized chiral catalysts to enhance stereocontrol. Use in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time ee monitoring. Compare with small-batch chiral separations (e.g., SMB chromatography) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the bioactivity of this compound against viral targets?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 4-ethyl → 4-trifluoromethoxy) and testing inhibition of viral entry proteins (e.g., hemagglutinin in influenza). Use SPR (surface plasmon resonance) to measure binding affinity and correlate with computational docking results .

Q. What statistical approaches are recommended for analyzing discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Apply R-factor analysis and Hamilton tests to evaluate model fit in SHELX-refined structures . Use multivariate regression to identify outliers in bond lengths/angles caused by crystal packing effects. Cross-validate with neutron diffraction data if available.

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Stereochemical Validation | X-ray (SHELXL), -NMR + Eu(hfc) | |

| Thermochemical Accuracy | DFT (B3LYP) avg. deviation: 2.4 kcal/mol | |

| Stability | Storage: 2–8°C under N |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.